3-ベンジル-1,2,4-オキサジアゾール-5-カルボン酸

概要

説明

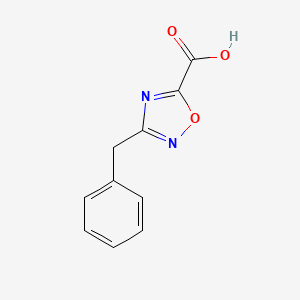

3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C10H8N2O3. It is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a benzyl group attached to the oxadiazole ring, which contributes to its unique chemical properties.

科学的研究の応用

Anticancer Applications

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including 3-benzyl-1,2,4-oxadiazole-5-carboxylic acid, as promising anticancer agents. The structural modifications of these compounds have led to the discovery of several derivatives with notable cytotoxic activities against various cancer cell lines.

- Mechanism of Action : Compounds containing the 1,2,4-oxadiazole unit have been shown to induce apoptosis in cancer cells. For instance, derivatives with specific substitutions at the 3 and 5 positions have demonstrated enhanced potency against human colon adenocarcinoma and other cancer types .

-

Case Studies :

- A study by Kucukoglu et al. synthesized Schiff bases fused with 1,2,4-oxadiazole and evaluated their efficacy against a panel of eight cancer cell lines. Some compounds exhibited higher biological potency than standard treatments like 5-fluorouracil .

- Another investigation identified a series of substituted oxadiazoles that showed significant activity against various cancer models, with IC50 values indicating their effectiveness compared to reference drugs like doxorubicin .

Antimicrobial Activity

The antimicrobial properties of 3-benzyl-1,2,4-oxadiazole-5-carboxylic acid have also been explored extensively. Modifications to this compound have resulted in analogues that effectively target gastrointestinal pathogens.

- Target Pathogens : Modified oxadiazoles have shown activity against challenging pathogens such as Clostridioides difficile and multidrug-resistant strains of Enterococcus faecium. These compounds were designed to be poorly permeable to enhance their targeting capabilities within the gastrointestinal tract .

- Research Findings : A study reported that certain analogues exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics like vancomycin. These findings suggest that further optimization could lead to effective treatments for antibiotic-resistant infections .

Antihypertensive and Antiviral Properties

Beyond anticancer and antimicrobial applications, some derivatives of 1,2,4-oxadiazoles have been investigated for their antihypertensive and antiviral properties.

- Antihypertensive Activity : Certain oxadiazole derivatives have demonstrated significant antihypertensive effects in pharmacological tests on animal models. These compounds are believed to act through various mechanisms involving vasodilation and modulation of blood pressure-regulating pathways .

- Antiviral Effects : Research has indicated that some oxadiazole compounds exhibit antiviral activity against viruses such as influenza B. The ability of these compounds to inhibit viral replication presents a potential avenue for developing new antiviral therapies .

Synthesis and Functionalization

The synthesis of 3-benzyl-1,2,4-oxadiazole-5-carboxylic acid has been a focus for researchers aiming to create more effective derivatives.

- Synthetic Strategies : Various synthetic approaches have been developed to streamline the production of these compounds while allowing for functionalization at multiple sites on the oxadiazole ring. This flexibility enables the exploration of structure-activity relationships (SAR) that can lead to enhanced biological properties .

作用機序

Target of Action

1,2,4-oxadiazoles, a class of compounds to which 3-benzyl-1,2,4-oxadiazole-5-carboxylic acid belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

It’s known that 1,2,4-oxadiazoles interact with their targets and cause changes that result in their anti-infective properties .

Biochemical Pathways

It’s known that some 1,2,4-oxadiazoles disrupt the growth and pathogenicity of bacteria by interfering with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, abc transporters, and bacterial chemotaxis .

Pharmacokinetics

It’s known that 1,3,4-oxadiazole motifs are prominent in medicinal chemistry, imparting favorable pharmacokinetic properties and increased hydrolytic stability when applied as ester and amide bioisosteres .

Result of Action

It’s known that 1,2,4-oxadiazoles have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .

Action Environment

It’s known that the compound was degraded with the passage of time under acidic conditions and oxidized completely in 35% h2o2 .

生化学分析

Biochemical Properties

3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. Additionally, 3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid can interact with nucleic acids, potentially affecting gene expression and protein synthesis .

Cellular Effects

The effects of 3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, the compound can induce cell death in cancer cells, making it a potential anticancer agent. Furthermore, 3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid affects gene expression by interacting with transcription factors and other regulatory proteins . This interaction can lead to changes in cellular metabolism, including alterations in the production of key metabolic enzymes.

Molecular Mechanism

At the molecular level, 3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid exerts its effects through several mechanisms. One primary mechanism is the inhibition of specific enzymes by binding to their active sites . This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its activity. Additionally, the compound can activate certain signaling pathways by binding to cell surface receptors or intracellular proteins . These interactions can lead to changes in gene expression, ultimately affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can cause toxic effects, including liver and kidney damage . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the levels of key metabolites, such as ATP and NADH . These changes can influence cellular energy production and overall metabolic activity.

Transport and Distribution

The transport and distribution of 3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in specific tissues . Additionally, binding proteins can sequester the compound in certain cellular compartments, affecting its localization and activity.

Subcellular Localization

The subcellular localization of 3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . In the nucleus, it can interact with DNA and transcription factors, influencing gene expression. In the mitochondria, it can affect cellular respiration and energy production .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid typically involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at elevated temperatures to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative .

Industrial Production Methods: While specific industrial production methods for 3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through process engineering and reaction condition adjustments .

化学反応の分析

Types of Reactions: 3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of reduced derivatives.

Substitution: The benzyl group can undergo substitution reactions, introducing different functional groups to the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological activities and chemical properties .

類似化合物との比較

- 1,2,3-Oxadiazole

- 1,2,5-Oxadiazole

- 1,3,4-Oxadiazole

Comparison: 3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid is unique due to its specific substitution pattern and the presence of the benzyl group, which enhances its biological activity and chemical stability compared to other oxadiazole derivatives .

生物活性

3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Target Interactions

The compound interacts with various enzymes and proteins, influencing their activity. It has been shown to inhibit specific bacterial enzymes, contributing to its antibacterial properties. The primary mechanisms include:

- Enzyme Inhibition : Binding to active sites of enzymes disrupts their function.

- Pathway Interference : It affects biochemical pathways related to bacterial virulence, such as quorum sensing and flagellar assembly.

Biological Activities

3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid exhibits a broad spectrum of biological activities:

- Antibacterial : Effective against various bacterial strains by disrupting their growth mechanisms.

- Antifungal : Demonstrates potential in inhibiting fungal growth.

- Antiviral : Shows activity against certain viral infections.

- Anticancer : Exhibits cytotoxic effects on cancer cell lines, including human breast adenocarcinoma (MCF-7) and others .

In Vitro Studies

Recent studies have highlighted the compound's efficacy in vitro:

| Cell Line | IC50 Value (µM) | Activity |

|---|---|---|

| MCF-7 | 15.63 | Cytotoxic |

| HeLa | 20.00 | Cytotoxic |

| PANC-1 | 10.00 | Cytotoxic |

These values indicate that 3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid has significant cytotoxic activity against various cancer cell lines .

In Vivo Studies

In animal models, the compound has demonstrated:

- Anti-inflammatory Effects : At low doses, it reduces inflammation markers.

- Tumor Growth Inhibition : It has been noted to inhibit tumor growth in xenograft models.

Pharmacokinetics

The pharmacokinetic profile of 3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid shows:

- Metabolic Stability : The compound is stable in metabolic processes with a half-life conducive for therapeutic applications.

- Distribution : It is distributed effectively in tissues due to favorable binding properties .

Case Studies

Several case studies have documented the biological activity of this compound:

- Study on Anticancer Activity :

- Antimicrobial Efficacy :

特性

IUPAC Name |

3-benzyl-1,2,4-oxadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-10(14)9-11-8(12-15-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBZTKSCBCMNJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NOC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。